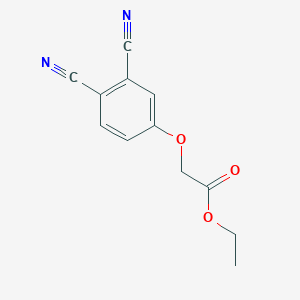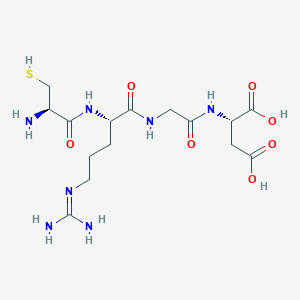
L-Aspartic acid, L-cysteinyl-L-arginylglycyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Aspartic acid, L-cysteinyl-L-arginylglycyl- is a peptide compound composed of four amino acids: L-aspartic acid, L-cysteine, L-arginine, and glycine. This compound is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. The unique combination of these amino acids imparts specific properties and functionalities to the compound, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Aspartic acid, L-cysteinyl-L-arginylglycyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Resin Loading: The first amino acid, L-aspartic acid, is attached to the resin through its carboxyl group.
Deprotection: The protecting group on the amino acid’s amino group is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, L-cysteine, is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: Steps 2 and 3 are repeated for L-arginine and glycine.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent, typically trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of L-Aspartic acid, L-cysteinyl-L-arginylglycyl- follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
L-Aspartic acid, L-cysteinyl-L-arginylglycyl- can undergo various chemical reactions, including:
Oxidation: The thiol group in L-cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of substituted peptide derivatives.
Aplicaciones Científicas De Investigación
L-Aspartic acid, L-cysteinyl-L-arginylglycyl- has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Explored for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of L-Aspartic acid, L-cysteinyl-L-arginylglycyl- involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Modulate enzyme activity by binding to active sites or allosteric sites.
Form Disulfide Bonds: Stabilize protein structures through the formation of disulfide bonds.
Act as an Antioxidant: Scavenge free radicals and reduce oxidative stress.
Comparación Con Compuestos Similares
L-Aspartic acid, L-cysteinyl-L-arginylglycyl- can be compared with other similar peptide compounds, such as:
L-Arginyl-glycyl-L-aspartic acid: Similar in structure but lacks the cysteine residue, which affects its ability to form disulfide bonds.
L-Cysteinyl-glycyl-L-aspartic acid: Lacks the arginine residue, which may influence its binding affinity to certain enzymes.
L-Aspartyl-glycyl-L-cysteinyl-arginine: Different sequence of amino acids, which can alter its overall properties and functions.
The uniqueness of L-Aspartic acid, L-cysteinyl-L-arginylglycyl- lies in its specific sequence and combination of amino acids, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
199438-62-5 |
|---|---|
Fórmula molecular |
C15H27N7O7S |
Peso molecular |
449.5 g/mol |
Nombre IUPAC |
(2S)-2-[[2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]butanedioic acid |
InChI |
InChI=1S/C15H27N7O7S/c16-7(6-30)12(26)22-8(2-1-3-19-15(17)18)13(27)20-5-10(23)21-9(14(28)29)4-11(24)25/h7-9,30H,1-6,16H2,(H,20,27)(H,21,23)(H,22,26)(H,24,25)(H,28,29)(H4,17,18,19)/t7-,8-,9-/m0/s1 |
Clave InChI |
ONWVOPAPVZGEEE-CIUDSAMLSA-N |
SMILES isomérico |
C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CS)N)CN=C(N)N |
SMILES canónico |
C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CS)N)CN=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


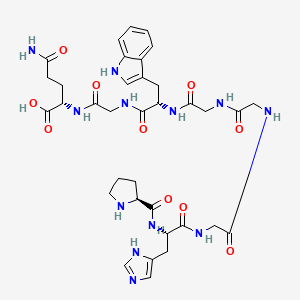
![4-Propyl-4'-[4-(trifluoromethoxy)cyclohexyl]biphenyl](/img/structure/B12566378.png)
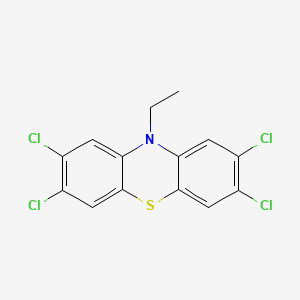
![2-{2-[4-(2-Hydroxyethoxy)benzene-1-sulfonyl]phenoxy}ethan-1-ol](/img/structure/B12566386.png)
![2-[6-(Benzyloxy)pyridin-2-yl]-4,6-dimethylpyrimidine](/img/structure/B12566393.png)
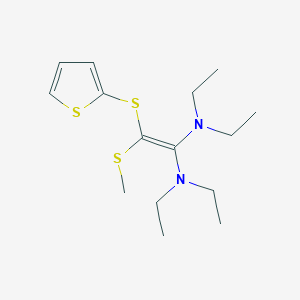
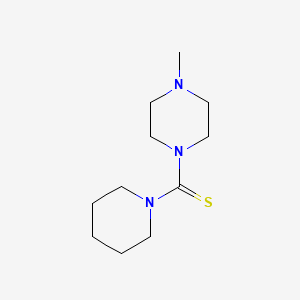

![3-Phenyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-4-yl)prop-2-enamide](/img/structure/B12566406.png)
![4-Acetyl-5-(4-methylanilino)-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B12566409.png)
![4,4'-[Pentane-1,5-diylbis(oxy)]bis(3,5-dimethoxybenzaldehyde)](/img/structure/B12566416.png)


